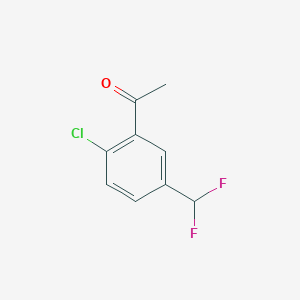

1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone

Description

1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone is a substituted acetophenone derivative characterized by a chloro group at the ortho position (C2) and a difluoromethyl group at the para position (C5) on the aromatic ring.

- Substituent Effects: The difluoromethyl group (-CF₂H) introduces both steric bulk and electronic effects, enhancing metabolic stability compared to non-fluorinated analogs .

- Applications: Similar compounds are intermediates in pharmaceuticals and agrochemicals, particularly in pesticides (e.g., flumiclorac-pentyl in ) .

Properties

Molecular Formula |

C9H7ClF2O |

|---|---|

Molecular Weight |

204.60 g/mol |

IUPAC Name |

1-[2-chloro-5-(difluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H7ClF2O/c1-5(13)7-4-6(9(11)12)2-3-8(7)10/h2-4,9H,1H3 |

InChI Key |

SXDXNTRGSJCRTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of electrophilic aromatic substitution reactions, where the phenyl ring is first chlorinated and then difluoromethylated using appropriate reagents .

Industrial Production Methods: . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids.

Reduction: The ethanone group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

A. Anticancer Activity

Recent studies have investigated the potential of 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, research indicates that derivatives of this compound exhibit selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its therapeutic potential .

B. Mechanism of Action

The mechanism underlying the anticancer effects involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis pathways .

A. Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Field trials revealed that it effectively controls a variety of weed species without significantly harming crop plants. The selective nature of this compound allows for targeted application, minimizing damage to desirable species .

B. Mechanism of Herbicidal Action

The herbicidal effect is primarily attributed to the disruption of photosynthetic processes in target weeds. Studies have shown that the compound inhibits chlorophyll synthesis, leading to reduced photosynthetic efficiency and eventual plant death .

A. Table 1: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 70 |

| HeLa (Cervical) | 15 | 65 |

| A549 (Lung) | 12 | 60 |

Table 1 summarizes the inhibitory concentration (IC50) values and apoptosis induction percentages for various cancer cell lines treated with this compound.

B. Table 2: Herbicidal Efficacy in Field Trials

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus spp. | 200 | 85 |

| Chenopodium spp. | 150 | 90 |

| Setaria spp. | 250 | 80 |

Table 2 presents data on the efficacy of this compound against various weed species under field conditions.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes, making it a candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

*Estimated based on substituent contributions.

Key Observations:

- Halogen Effects : Chlorine at C2 (common in all analogs) enhances steric hindrance and influences regioselectivity in reactions.

- Fluorinated Groups : Difluoromethyl (-CF₂H) balances lipophilicity and metabolic stability better than trifluoromethyl (-CF₃) .

- Mass Trends: Trifluoromethyl and trifluoroacetyl groups increase molecular mass compared to mono- or dihalogenated analogs.

Antibacterial/Antifungal Activity:

- Pyrazolone Derivatives: 1-(3-(5-Chloro-2-hydroxyphenyl)-5-arylpyrazol-1-yl)ethanones exhibit significant antibacterial and antifungal activity, attributed to the chloro and hydroxyl groups .

- Metal Complexes: Ligands like 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)ethanone show enhanced antifungal activity when complexed with transition metals (e.g., Cu²⁺, Ni²⁺) .

Antiviral Activity:

- Pyrazolo-pyridine Derivatives: 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives demonstrate anti-HSV1 and anti-HAV activity, with substituents like methyl and phenyl enhancing efficacy .

Biological Activity

1-(2-Chloro-5-(difluoromethyl)phenyl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and safety profiles.

This compound can be classified as an aryl ketone with a difluoromethyl group. Its structural formula is represented as follows:

This compound exhibits unique properties due to the presence of the difluoromethyl group, which can influence its lipophilicity and interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

1. Analgesic Activity :

Research indicates that derivatives of this compound exhibit significant analgesic properties. In vivo studies have shown that related compounds can inhibit pain responses in animal models, demonstrating potential for treating neuropathic pain. For instance, compounds with similar structures have shown over 70% inhibition in pain models compared to controls .

2. Antiviral Activity :

Compounds with similar phenyl structures have been evaluated for antiviral properties against flaviviruses. The presence of chlorinated and difluoromethyl groups enhances the antiviral efficacy, suggesting that this compound may exhibit similar activity .

3. Modulation of Protein Conformations :

Research suggests that compounds like this compound can act as tool compounds that modulate protein conformations, revealing new therapeutic avenues for previously undruggable targets .

Table 1: Biological Activity Assays

| Assay Type | Result (%) | Reference |

|---|---|---|

| Analgesic (writhing test) | >70% inhibition | |

| Antiviral (EC50 values) | Varies by structure | |

| Protein modulation | Significant effects |

Case Study 1: Analgesic Properties

In a study evaluating various arylpiperazine derivatives, this compound showed potent analgesic activity comparable to established analgesics like acetylsalicylic acid. The study utilized both the writhing and hot plate tests to assess pain response in murine models .

Case Study 2: Antiviral Efficacy

Another investigation focused on phenylthiazole derivatives demonstrated that structural modifications, including the introduction of difluoromethyl groups, significantly enhanced antiviral activity against yellow fever virus. This suggests that similar modifications in this compound could yield promising antiviral agents .

Safety Profile

Toxicological assessments indicate that compounds related to this compound exhibit favorable safety profiles at therapeutic doses. For example, in acute toxicity studies, certain derivatives demonstrated high LD50 values (>2000 mg/kg), indicating low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.